molecular formula C₁₇H₁₇FN₆O₉P₂ B1145330 Tedizolid Pyrophosphate Ester CAS No. 1239662-48-6

Tedizolid Pyrophosphate Ester

Numéro de catalogue: B1145330
Numéro CAS: 1239662-48-6
Poids moléculaire: 530.3
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tedizolid pyrophosphate ester is a next-generation oxazolidinone antibiotic. It is a prodrug that is rapidly converted in the body to its active form, tedizolid. This compound is primarily used to treat acute bacterial skin and skin structure infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tedizolid pyrophosphate ester involves several key steps. One common method starts with the preparation of a key intermediate, which is then converted to tedizolid phosphate. The intermediate is synthesized using a series of reactions involving aryl groups and substituted aryl groups . The process avoids the use of strong acids like phosphorus oxychloride, making it more environmentally friendly .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity raw materials and controlled reaction conditions to ensure the final product’s quality. The process includes steps to minimize impurities and optimize yield. The final product is often purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Tedizolid pyrophosphate ester undergoes various chemical reactions, including hydrolysis, which converts it to its active form, tedizolid . It also participates in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include butyl lithium, Grignard reagents, and various solvents like chloroform and methanol . Reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Major Products: The primary product of interest is tedizolid, the active form of the prodrug. Other products may include various intermediates and by-products formed during the synthesis process .

Applications De Recherche Scientifique

Tedizolid pyrophosphate ester has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Tedizolid pyrophosphate ester represents a significant advancement in the treatment of bacterial infections, offering enhanced potency, reduced side effects, and improved dosing regimens compared to its predecessors.

Activité Biologique

Tedizolid pyrophosphate ester, a prodrug of tedizolid, is an oxazolidinone antibiotic primarily used for treating infections caused by multidrug-resistant Gram-positive bacteria. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy.

Target and Mode of Action
Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of bacterial ribosomes, specifically at the 23S rRNA site. This binding prevents the formation of the 70S initiation complex, crucial for protein synthesis, thereby exhibiting bacteriostatic activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Pharmacokinetics

Bioavailability and Metabolism
this compound is rapidly converted into its active form, tedizolid, by phosphatases in vivo. Its oral bioavailability exceeds 90%, with a longer half-life and higher plasma protein binding (approximately 80%) compared to linezolid. The compound is primarily metabolized in the liver and excreted as inactive metabolites .

Pharmacokinetic Properties
The pharmacokinetic profile of tedizolid shows linear characteristics across different populations. After administration, plasma concentrations peak rapidly, and the compound demonstrates time-dependent bactericidal activity against VRE and MRSA .

ParameterTedizolidLinezolid
Oral Bioavailability>90%~31%
Plasma Protein Binding~80%~31%
Volume of Distribution~101 L~40-50 L
Half-Life~12 hours~4-5 hours

In Vitro Activity

Tedizolid has demonstrated potent in vitro activity against various Gram-positive pathogens. In studies comparing tedizolid with linezolid, it showed significantly lower minimum inhibitory concentrations (MICs) against MRSA:

  • MIC for Tedizolid :
    • MRSA: 0.25 µg/ml
    • MSSA: 0.25 µg/ml
  • MIC for Linezolid :
    • MRSA: 1 µg/ml
    • MSSA: 2 µg/ml .

The microbiological eradication rates in clinical trials were also promising:

  • Overall eradication rate: 97.7%
  • MRSA eradication rate: 97.9%
  • MSSA eradication rate: 95.7% .

Clinical Efficacy

Tedizolid has been evaluated in multiple clinical trials for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs). A pivotal phase 3 trial demonstrated that a regimen of 200 mg once daily for six days was non-inferior to a ten-day regimen of linezolid at a higher dose .

Case Studies and Findings
In one notable study involving patients with ABSSSIs:

  • Patients treated with tedizolid showed similar clinical cure rates to those treated with linezolid.
  • The treatment duration with tedizolid was reduced by approximately 40% , indicating a significant advantage in terms of therapy length .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of tedizolid phosphate ester, and how can its ribosomal binding affinity be experimentally validated?

Tedizolid inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, blocking the formation of the initiation complex. Methodologically, this can be validated using:

  • Minimum Inhibitory Concentration (MIC) assays to quantify potency against Gram-positive pathogens like MRSA .
  • Ribosomal binding studies (e.g., fluorescence polarization assays) to measure dissociation constants (Kd) and compare affinity with linezolid .
  • Crystallography to resolve structural interactions between tedizolid and ribosomal targets .

Q. How do pharmacokinetic properties of tedizolid phosphate ester inform dosing regimens in preclinical studies?

Tedizolid phosphate exhibits 90% oral bioavailability, linear pharmacokinetics, and fecal excretion (80–90%), avoiding renal/hepatic dose adjustments. Key methodological considerations include:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure (AUC/MIC) with efficacy in animal infection models .
  • Tissue penetration studies using microdialysis or homogenate analysis to assess concentrations in skin/soft tissue versus less-studied sites (e.g., lungs) .

Advanced Research Questions

Q. What genetic mutations drive reduced tedizolid susceptibility, and how can these be systematically characterized?

Resistance arises from mutations in 23S rRNA (e.g., T2571C, G2576T) and ribosomal protein genes (e.g., rplC, rplD). Methodological approaches include:

  • Serial passage experiments under sub-inhibitory tedizolid concentrations to induce resistance, followed by whole-genome sequencing to identify mutations .
  • Complementation assays to confirm causality by reintroducing wild-type genes into mutant strains .
  • Cross-resistance profiling against linezolid, chloramphenicol, and other ribosome-targeting agents to assess pleiotropic effects .

Q. How should non-inferiority clinical trials for tedizolid phosphate ester be designed to optimize endpoints and statistical power?

The ESTABLISH-1 and ESTABLISH-2 trials exemplify rigorous design:

  • Dual primary endpoints : Early (48–72 hours) and sustained (7–14 days post-treatment) clinical response rates .
  • Non-inferiority margins : Predefined Δ ≤10% for response rate differences, analyzed via intent-to-treat (ITT) and per-protocol populations .
  • Blinding and randomization : Double-blinded, 1:1 randomization to tedizolid (6-day course) versus linezolid (10-day course) to minimize bias .

Q. What methodologies are critical for evaluating long-term tedizolid safety in off-label use (e.g., >28 days)?

Retrospective cohort studies, such as the 2020 real-world analysis, highlight:

  • Hematological monitoring : Serial CBCs to track thrombocytopenia (severity graded as mild [100–150×10⁹/L], moderate [50–100×10⁹/L], or severe [<50×10⁹/L]) .
  • Concomitant serotonergic agent screening : To mitigate serotonin syndrome risk via CYP450 interaction profiling .
  • Longitudinal AE tracking : Differentiating tedizolid-specific effects from comorbidities using Naranjo causality assessment .

Q. How can contradictory in vitro and clinical efficacy data be reconciled, particularly for linezolid-resistant strains?

Discrepancies between MIC values and clinical outcomes require:

  • Meta-analyses of pooled trial data (e.g., aggregate analysis of ESTABLISH trials, n=1,333) to assess efficacy consistency across MRSA subtypes .
  • Time-kill assays to compare bactericidal kinetics of tedizolid versus linezolid at varying inoculum densities .
  • Population pharmacokinetic modeling to identify subpopulations with altered drug exposure (e.g., critically ill patients with hypoalbuminemia) .

Q. What experimental strategies optimize tissue-specific efficacy studies for tedizolid phosphate ester?

Beyond skin/soft tissue, methodological advancements include:

  • Bronchoalveolar lavage (BAL) sampling in pneumonia models to quantify lung penetration .
  • Biofilm models for chronic infections (e.g., osteomyelitis), assessing tedizolid’s ability to penetrate extracellular polymeric matrices .
  • Humanized mouse models to simulate pharmacokinetics in immunocompromised hosts .

Q. Data Analysis and Interpretation

Q. How can researchers address variability in tedizolid MIC values across bacterial strains and laboratories?

Standardization is critical:

  • CLSI/EUCAST guidelines : Adherence to broth microdilution protocols with quality control strains (e.g., S. aureus ATCC 29213) .
  • Interlaboratory reproducibility studies to identify technical confounders (e.g., cation-adjusted Mueller-Hinton broth preparation) .
  • Machine learning algorithms to predict MICs from genomic data (e.g., resistance mutation databases) .

Propriétés

Numéro CAS

1239662-48-6

Formule moléculaire

C₁₇H₁₇FN₆O₉P₂

Poids moléculaire

530.3

Synonymes

P-​[(5R)​-​3-​[3-​Fluoro-​4-​[6-​(2-​methyl-​2H-​tetrazol-​5-​yl)​-​3-​pyridinyl]​phenyl]​-​2-​oxo-​5-​oxazolidinyl]​methyl Ester Diphosphoric Acid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.